molecular formula C7H16O2 B2957425 (R)-1-tert-Butoxy-2-propanol CAS No. 136656-73-0

(R)-1-tert-Butoxy-2-propanol

Cat. No.: B2957425
CAS No.: 136656-73-0
M. Wt: 132.203
InChI Key: GQCZPFJGIXHZMB-ZCFIWIBFSA-N
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Description

Contextual Significance of Chiral tert-Butoxy-Containing Compounds in Organic Synthesis

Chiral compounds containing a tert-butoxy (B1229062) group are significant in organic synthesis, primarily due to the steric properties of the tert-butyl group. ontosight.ai The bulky nature of the tert-butyl group influences the approach of reactants, which is a critical factor in controlling the stereochemical outcome of chemical reactions. ontosight.ai This steric hindrance is leveraged in asymmetric synthesis to guide the formation of new stereocenters with high enantioselectivity. ontosight.ai

Sterically congested chiral compounds, particularly those with t-butyl substituents, are of special interest in catalysis because they can enhance enantioselectivity in various reactions. mcgill.ca Chiral phosphorus-containing compounds with t-butyl groups, for example, are valuable as metal-coordinating ligands and organocatalysts. mcgill.ca Furthermore, the tert-butylsulfinyl group has been shown to be a highly efficient chiral auxiliary in certain asymmetric reactions. acs.org Chiral auxiliaries are vital tools for producing enantiomerically pure compounds, and enantiopure tert-butanesulfinamide has become a widely used reagent in this context over the last two decades. rsc.org These auxiliaries are instrumental in the asymmetric synthesis of diverse nitrogen-containing heterocyclic compounds, which are important components of natural products and therapeutic agents. rsc.org

Stereochemical Importance of (R)-1-tert-Butoxy-2-propanol as a Chiral Molecule

The stereochemical importance of this compound lies in its identity as a chiral molecule. vulcanchem.com Its structure features a propanol (B110389) backbone substituted with a tert-butoxy group at the first carbon and a hydroxyl group at the second carbon, which is a stereocenter. vulcanchem.com This chirality means it exists as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms. vulcanchem.com

This compound serves as a chiral building block, meaning it is used as a starting material for the synthesis of other chiral molecules. smolecule.com Due to its specific three-dimensional arrangement, it can be used to introduce chirality into new, more complex molecules, which is particularly crucial in medicinal chemistry and the development of pharmaceuticals where a specific enantiomer is often responsible for the desired biological activity. smolecule.comgoogle.com For instance, the compound can be employed as a chiral auxiliary in the synthesis of β-lactam antibiotics, where it helps control the stereochemistry to achieve high diastereomeric excesses. vulcanchem.com Its role in asymmetric catalysis as a ligand is also noted, where it can help produce specific enantiomers of a target molecule. smolecule.com

Evolution of Research Pertaining to this compound and Related Chiral Ethers

The research and commercial development of 1-tert-butoxy-2-propanol (B1216398), the parent racemic compound, began in the 1980s. This effort was driven by the need to find safer replacements for E-series glycol ethers, which had been linked to toxicity. iarc.fr Propylene (B89431) glycol ethers, or P-series, were identified as having lower systemic toxicity. ARCO Chemical Company commercialized 1-tert-butoxy-2-propanol under the trade name Arcosolv® PTB. The general commercial synthesis for propylene glycol ethers involves reacting propylene oxide with a chosen alcohol in the presence of a catalyst. iarc.fr For 1-tert-butoxy-2-propanol specifically, a common manufacturing process reacts isobutylene (B52900) with excess propylene glycol over a solid-resin etherification catalyst, which favors the formation of the 1-tert-butoxypropan-2-ol (α-isomer) at over 99% purity. iarc.fr

With the establishment of the racemic compound as a useful solvent, research interest extended to its individual enantiomers for applications in asymmetric synthesis. google.com The synthesis of single-enantiomer molecules for biological functions, such as drugs, is highly preferred to ensure the desired activity. google.com Chiral 1,2-propanediols and their derivatives are valuable synthons for preparing various enantiomerically pure compounds. google.com A significant area of research has been the enzymatic resolution of racemic propylene glycol ethers and their esters. google.com For example, the lipase (B570770) B from Candida antarctica (CAL-B) has been shown to effectively catalyze the enantioselective hydrolysis of the acetate (B1210297) of racemic 1-methoxy-2-propanol, allowing for the separation of the enantiomers with high purity. google.com Such biocatalytic resolution methods represent a key strategy for accessing enantiomerically pure chiral ethers like this compound for specialized chemical synthesis. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCZPFJGIXHZMB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Enantioselective Synthetic Methodologies for R 1 Tert Butoxy 2 Propanol and Its Precursors

Catalytic Asymmetric Approaches to (R)-1-tert-Butoxy-2-propanol

Catalytic asymmetric synthesis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. kyoto-u.ac.jp These methods are often preferred for their atom economy and potential for scalability.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of chiral alcohols and ethers, organocatalysts can be employed to control the stereochemistry of key bond-forming reactions.

Chiral 1,2-diamines and their derivatives, for example, can act as effective organocatalysts in reactions such as asymmetric aldol (B89426) condensations. researchgate.net These reactions can generate chiral β-hydroxy ketones, which are versatile precursors to 1,2-diols. The mechanism often involves the formation of a transient enamine or iminium ion intermediate, where the chiral catalyst dictates the facial selectivity of the incoming electrophile. mdpi.com Similarly, chiral phosphoric acids, derived from scaffolds like BINOL, can catalyze a variety of enantioselective transformations by acting as Brønsted acids, activating electrophiles towards nucleophilic attack. mdpi.com

Another relevant organocatalytic approach is the asymmetric ring-opening of epoxides. Chiral β-amino alcohols have been used as organocatalysts for the kinetic resolution of racemic epoxides, such as glycidol, through reactions with nucleophiles like phenols. batman.edu.tr This strategy, while not a direct synthesis, allows for the separation of enantiomers, providing access to chirally pure epoxides that can be further converted to the target molecule.

Key Research Findings in Organocatalysis:

Organocatalyst TypeReactionKey FeatureTypical Enantioselectivity
Chiral 1,2-DiaminesAsymmetric Aldol ReactionForms chiral β-hydroxy ketone precursors via enamine/iminium intermediates. researchgate.netHigh (up to 90% ee) researchgate.net
Chiral Phosphoric Acids (e.g., BINOL-derived)Various (e.g., additions to carbonyls)Activates electrophiles through hydrogen bonding. mdpi.comGenerally high to excellent.
Chiral β-Amino AlcoholsKinetic Resolution of EpoxidesEnantioselective ring-opening provides access to enantiopure epoxides. batman.edu.trModerate to good (up to 65% ee for the product) batman.edu.tr

Transition metal catalysis is a highly effective strategy for asymmetric synthesis, offering high levels of enantioselectivity and broad substrate scope. snnu.edu.cn A prominent method for accessing enantiopure precursors for this compound is the hydrolytic kinetic resolution (HKR) of terminal epoxides.

The HKR, notably using chiral (salen)Co(III) complexes, is a practical and highly selective method for resolving racemic terminal epoxides. acs.orgunipd.itnih.gov This reaction uses water as a reactant and low loadings of a recyclable catalyst to afford both the unreacted epoxide and the corresponding 1,2-diol in highly enantioenriched forms. acs.orgunipd.it The versatility of the HKR allows for the resolution of a wide array of epoxides to enantiomeric excesses (ee) often exceeding 99%. acs.orgnih.gov The resulting (R)-propylene oxide or its equivalent can then be ring-opened with tert-butoxide to yield the desired product.

Novel bimetallic chiral Co(salen) complexes have also been developed, exhibiting high reactivity and enantioselectivity in the HKR of various terminal epoxides. tandfonline.com These catalysts can achieve up to 99% ee for the recovered epoxide, further highlighting the utility of this method for generating valuable chiral intermediates. tandfonline.com

Beyond kinetic resolution, other metal-catalyzed reactions are relevant. For instance, asymmetric epoxidation of prochiral alkenes, such as propene, using chiral catalysts can directly produce enantiopure epoxides. nih.govresearchgate.net Chiral iron porphyrin complexes, for example, have been used for the catalytic asymmetric epoxidation of olefins. princeton.edu Additionally, palladium and copper-catalyzed reactions can be employed for the asymmetric synthesis of precursors containing the required carbon skeleton and stereocenter. rsc.org

Data from Metal-Catalyzed Hydrolytic Kinetic Resolution (HKR):

Catalyst SystemSubstrate TypeKey OutcomeReported Enantiomeric Excess (ee)
Chiral (salen)Co(III) complexRacemic Terminal EpoxidesRecovers unreacted epoxide and produces 1,2-diol. acs.orgnih.gov≥99% for recovered epoxide acs.orgunipd.it
Bimetallic Chiral Co(salen) complexesRacemic Terminal EpoxidesHigh catalytic reactivity and enantioselectivity. tandfonline.comUp to 99% for recovered epoxide tandfonline.com

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations, often under mild, environmentally benign conditions. nih.govspringernature.com For the synthesis of this compound, enzymes such as ketoreductases (KREDs) and lipases are particularly useful.

KREDs can catalyze the asymmetric reduction of a prochiral ketone precursor, such as 1-tert-butoxy-2-propanone, to the corresponding (R)-alcohol with very high enantioselectivity. researchgate.net This approach is highly efficient, often yielding products with >99% ee. The process can be optimized by screening different KREDs and adjusting reaction conditions like pH and temperature. researchgate.net Whole-cell biocatalysis is also a viable and cost-effective strategy. nih.gov

Another powerful biocatalytic method is the enzymatic kinetic resolution of racemic 1-tert-butoxy-2-propanol (B1216398). Lipases are commonly used for this purpose, selectively acylating one enantiomer of the alcohol, allowing for the separation of the unreacted (R)-alcohol from the acylated (S)-ester. Hydrolases, such as esterases and proteases, can function similarly, catalyzing the enantioselective hydrolysis of a racemic ester derivative. unipd.it

Examples of Biocatalytic Approaches:

Enzyme ClassStrategySubstrateProductKey Advantage
Ketoreductases (KREDs)Asymmetric Reduction1-tert-Butoxy-2-propanoneThis compoundHigh enantioselectivity (>99% ee) researchgate.net
LipasesKinetic ResolutionRacemic 1-tert-Butoxy-2-propanolThis compound and (S)-esterMild reaction conditions.
Lactate Dehydrogenases (LDHs)Asymmetric ReductionPyruvate derivativesChiral α-hydroxy acids (precursors) nih.govExcellent stereoselectivity nih.gov

Chiral Pool Strategies for the Preparation of this compound

The chiral pool strategy utilizes readily available, enantiopure natural products, such as amino acids, sugars, or terpenes, as starting materials. tcichemicals.com For the synthesis of this compound, (R)-lactic acid or its esters are ideal starting materials.

The synthesis can commence with (R)-ethyl lactate. The carboxylic acid functionality can be reduced to a primary alcohol, for instance using a mild reducing agent like borane (B79455) dimethyl sulfide (B99878) complex, to yield (R)-1,2-propanediol. The primary hydroxyl group of the diol is more sterically accessible and can be selectively protected or converted into a leaving group. A Williamson ether synthesis can then be performed, where the alkoxide of the primary alcohol (or the diol itself under basic conditions) reacts with a tert-butylating agent like tert-butyl bromide or isobutylene (B52900) under acidic catalysis to form the ether linkage. wikipedia.orgresearchgate.net Alternatively, the primary alcohol can be converted to a tosylate, followed by nucleophilic substitution with potassium tert-butoxide. This sequence of reactions preserves the stereochemistry at the chiral center, yielding the desired this compound.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries for tert-Butoxy (B1229062) Derivatives

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereocenter is created, the auxiliary is removed. This method is highly reliable for achieving high diastereoselectivity. thieme-connect.com

A plausible strategy for synthesizing this compound using a chiral auxiliary would involve attaching an auxiliary, such as an Evans oxazolidinone, to a prochiral precursor. sigmaaldrich.com For example, an acetyl-substituted Evans auxiliary could undergo a diastereoselective aldol reaction with formaldehyde (B43269) or a suitable equivalent. The chiral auxiliary shields one face of the enolate, directing the electrophile to the opposite face, thus creating a new stereocenter with high diastereomeric excess.

The resulting aldol adduct would possess a hydroxyl group at the desired position. This hydroxyl group could then be protected, and the auxiliary subsequently cleaved. The resulting chiral carboxylic acid or a related derivative can be reduced to the corresponding primary alcohol. Etherification of this primary alcohol with a tert-butyl group, followed by deprotection of the secondary alcohol, would complete the synthesis.

Another widely used auxiliary is Ellman's tert-butanesulfinamide. osi.lv This auxiliary can be condensed with an aldehyde to form a chiral N-sulfinyl imine. Diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide) to the imine would generate the desired stereocenter. Subsequent hydrolysis of the sulfinamide auxiliary would yield a chiral amine, which could then be converted to the corresponding alcohol via diazotization, with retention or inversion of configuration depending on the reaction conditions.

General Strategy Using Chiral Auxiliaries:

Chiral AuxiliaryKey ReactionIntermediateAdvantages
Evans' OxazolidinoneDiastereoselective Aldol ReactionChiral β-hydroxy carbonyl compoundHigh diastereoselectivity, predictable stereochemistry. tcichemicals.com
Ellman's SulfinamideDiastereoselective addition to N-sulfinyl iminesChiral sulfinamide adductBroad applicability for the synthesis of chiral amines as precursors. osi.lv

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral molecules like this compound, aiming to reduce environmental impact and improve sustainability. innovareacademics.in

Development of Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Research has focused on developing solvent-free reaction conditions or utilizing environmentally benign alternatives. For instance, the synthesis of tert-butyl ethers from various alcohols has been successfully demonstrated under solvent-free conditions, offering a greener pathway to compounds like this compound.

The synthesis of propylene (B89431) glycol ethers, a class of compounds to which this compound belongs, has been explored using environmentally friendly ionic liquids as catalysts. researchgate.net These reactions, conducted under mild conditions, offer an alternative to traditional methods that often employ volatile and hazardous solvents. researchgate.net

The following table presents a comparison of traditional solvents with greener alternatives for the synthesis of related ether compounds.

Traditional SolventGreen AlternativeRationale for Substitution
Dichloromethane2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity.
Toluenep-CymeneHigher boiling point, less toxic.
Tetrahydrofuran (THF)Cyclopentyl methyl ether (CPME)Higher boiling point, greater stability.
Dimethylformamide (DMF)Dimethyl sulfoxide (B87167) (DMSO) from ligninBio-based, lower toxicity.

Atom Economy and Waste Minimization in Enantioselective Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently less wasteful. The E-factor, which is the ratio of the mass of waste to the mass of the product, is another metric used to assess the environmental impact of a process. chembam.com

The synthesis of this compound can be designed to maximize atom economy. For example, addition reactions, where all the atoms of the reactants are incorporated into the product, have a theoretical atom economy of 100%. scranton.edu Catalytic processes are also highly desirable as they reduce the amount of waste generated from stoichiometric reagents. innovareacademics.in

The direct catalytic synthesis of propylene glycol from renewable resources like glycerol (B35011) represents a highly atom-economical route. rsc.org While not directly producing the tert-butoxy ether, this approach provides a green pathway to a key precursor.

The table below illustrates the concept of atom economy for a hypothetical synthesis of 1-tert-butoxy-2-propanol.

Reactant 1 (Propylene Glycol)Reactant 2 (Isobutylene)Product (1-tert-Butoxy-2-propanol)Byproduct% Atom Economy
C3H8O2 (MW: 76.09)C4H8 (MW: 56.11)C7H16O2 (MW: 132.20)None (Addition Reaction)100%

Optimization of Reaction Conditions for Stereochemical Purity and Yield

Achieving high stereochemical purity and yield in the synthesis of this compound requires careful optimization of various reaction parameters.

Influence of Temperature and Pressure on Enantioselectivity

Temperature can have a significant impact on the enantioselectivity of a reaction. researchgate.net In some cases, lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess (e.e.) of the desired product. However, this is not a universal rule, and the optimal temperature must be determined experimentally for each specific reaction. researchgate.netrsc.org In certain enzymatic reactions, for instance, increasing the temperature can surprisingly lead to higher stereoselectivity. researchgate.net

The effect of pressure on enantioselectivity is less commonly studied but can be a valuable tool in process optimization. High-pressure conditions can influence the transition state geometry and, in some cases, improve the stereochemical outcome of a reaction.

The following table provides hypothetical data on how temperature could influence the enantiomeric excess in a generic enantioselective reaction.

Temperature (°C)Enantiomeric Excess (e.e.) of (R)-product (%)
2585
092
-2096
-78>99

Role of Catalyst Loading and Reagent Stoichiometry on Stereochemical Outcome

The amount of catalyst used (catalyst loading) and the molar ratio of the reactants (reagent stoichiometry) are critical parameters that can affect both the reaction rate and the stereochemical outcome. nih.gov

In many catalytic asymmetric reactions, a lower catalyst loading is desirable from an economic and environmental perspective. However, reducing the catalyst amount can sometimes lead to a decrease in enantioselectivity. Therefore, finding the optimal balance is crucial. For instance, in a gold(I)-catalyzed enantioselective ring expansion, reducing the catalyst loading from 5 mol% to 0.5 mol% was achieved without a significant loss of enantioselectivity or yield. nih.gov

The table below illustrates the potential impact of catalyst loading on the enantiomeric excess of a product.

Catalyst Loading (mol%)Enantiomeric Excess (e.e.) (%)Yield (%)
109895
59793
19590
0.59285

Scalability and Industrial Feasibility of Enantiopure this compound Production

The industrial-scale production of the enantiomerically pure chiral building block, this compound, is fundamentally linked to the efficient and scalable synthesis of its direct precursor, (R)-propylene oxide. The most established and economically viable strategy to obtain this precursor involves the resolution of inexpensive, readily available racemic propylene oxide. This approach circumvents the complexities and costs associated with direct asymmetric epoxidation of propylene for bulk chemical production.

The primary methodology adopted at an industrial level is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, a process developed by Jacobsen and coworkers. researchgate.netresearchgate.net This technology has proven to be a highly practical and efficient route for accessing enantiopure epoxides on both laboratory and large scales. researchgate.net

Kinetic resolution operates by the principle that two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In the case of HKR for propylene oxide, the (S)-enantiomer is preferentially hydrolyzed to (S)-propylene glycol, leaving the unreacted (R)-propylene oxide in high enantiomeric excess. nih.gov A critical economic consideration for any kinetic resolution process is the theoretical maximum yield of 50% for the desired, less reactive enantiomer.

The industrial success of the Jacobsen HKR is attributed to several key factors:

The Catalyst: The reaction employs a commercially available and recyclable chiral (salen)Co(III) complex. nih.gov This catalyst is highly efficient, requiring very low loadings (typically 0.2-2.0 mol%) to achieve high selectivity and conversion. researchgate.netnih.gov Efforts to enhance catalyst stability and activity have led to the development of oligomeric and polymer-supported versions, further improving its industrial applicability. researchgate.neticm.edu.pl

Reaction Conditions: The HKR process is notable for its environmentally conscious design. It can be performed without any added solvent, utilizing water as the sole reagent to hydrolyze the undesired enantiomer. researchgate.net

Substrate Availability: The process begins with racemic propylene oxide, a major commodity chemical produced on a multi-million-ton scale annually via established industrial routes like the chlorohydrin and hydroperoxide processes. wikipedia.orgnih.govresearchgate.net This ensures a stable and cost-effective supply of the starting material.

Table 1: Key Features of the Jacobsen Hydrolytic Kinetic Resolution (HKR) for (R)-Propylene Oxide Production
ParameterDescriptionIndustrial Significance
CatalystChiral (salen)Co(III) complexesCommercially available, recyclable, high selectivity (k_rel > 100). nih.gov
Catalyst Loading0.2 - 2.0 mol%Low catalyst requirement reduces overall process cost. nih.gov
ReactantsRacemic Propylene Oxide, Water (H₂O)Utilizes an inexpensive bulk chemical precursor and a green, low-cost reagent. researchgate.net
Desired Product(R)-Propylene Oxide (>99% ee)High enantiomeric purity is consistently achievable. researchgate.net
Byproduct(S)-Propylene GlycolA commercially useful diol that can be separated and sold.
ConditionsSolvent-free, ambient temperatureReduces waste and energy consumption, enhancing process safety and sustainability. researchgate.net

While HKR is the dominant technology, other enantioselective methodologies exist, though they currently present greater challenges for the bulk production of a simple epoxide like propylene oxide. Asymmetric epoxidation of propylene, for instance using Sharpless epoxidation catalysts, is a powerful tool but is generally more suited for the synthesis of complex allylic alcohols. wikipedia.orgunits.it Biocatalytic routes, employing enzymes such as styrene (B11656) monooxygenases, can offer exceptional enantioselectivity (>99% ee) but often face challenges in achieving the productivity and robustness required for large-scale industrial chemical manufacturing. nih.gov

Table 2: Comparison of Industrial-Scale Methodologies for (R)-Propylene Oxide Synthesis
MethodologyPrecursorIndustrial MaturityKey AdvantagesKey Challenges
Hydrolytic Kinetic Resolution (HKR)Racemic Propylene OxideHigh (Commercialized)Uses low-cost feedstock; highly efficient and recyclable catalyst; green conditions. researchgate.net50% theoretical maximum yield for the desired enantiomer.
Asymmetric EpoxidationPropyleneLow (for Propylene)Potentially 100% theoretical yield.Requires specific catalyst systems (e.g., Sharpless for allylic alcohols); less cost-effective for simple alkenes. wikipedia.org
Biocatalysis (Enzymatic)Propylene/Styrene AnaloguesEmergingExtremely high enantioselectivity; mild reaction conditions. nih.govEnzyme stability, productivity, and cost can be prohibitive for bulk chemical scale.

Once enantiopure (R)-propylene oxide is obtained, the final step is a nucleophilic ring-opening reaction with tert-butanol (B103910) to yield this compound. This etherification is typically catalyzed by a Lewis acid to activate the epoxide ring. A crucial aspect of this step is controlling the regioselectivity of the alcohol attack. For propylene oxide, nucleophilic attack is favored at the less sterically hindered carbon (C1), which, following the reaction, becomes the carbon bearing the tert-butoxy group, yielding the desired 1-tert-butoxy-2-propanol isomer.

Advanced Spectroscopic and Chromatographic Methods for Enantiomeric Purity and Absolute Configuration Determination of R 1 Tert Butoxy 2 Propanol

Chiral Chromatographic Techniques for Enantiomeric Excess (ee) Determination

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and, thus, separation. For the analysis of volatile or semi-volatile alcohols like 1-tert-butoxy-2-propanol (B1216398), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral columns are powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct enantioseparation by HPLC using chiral stationary phases (CSPs) is one of the most versatile and widely applied methods for determining enantiomeric composition. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different elution times.

For chiral alcohols, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective. These CSPs often consist of derivatives like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes (e.g., hexane or heptane) with an alcohol modifier (e.g., 2-propanol or ethanol) are commonly used. The alcohol modifier plays a key role in the separation by competing with the analyte for interactive sites on the CSP, thereby influencing retention and selectivity.

Illustrative Research Findings for (R)-1-tert-Butoxy-2-propanol Analysis by Chiral HPLC:

While specific application notes for this compound are not broadly published, based on the separation of structurally similar chiral alcohols, a hypothetical but representative HPLC method can be outlined.

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica
Column Dimensions 250 mm x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Expected Elution Order (S)-enantiomer followed by (R)-enantiomer
Resolution (Rs) > 1.5

This interactive table presents a plausible set of HPLC conditions for the enantiomeric separation of 1-tert-butoxy-2-propanol based on established methods for similar chiral alcohols.

Gas Chromatography (GC) with Chiral Columns for Enantiomer Separation

Gas chromatography utilizing chiral capillary columns is a highly effective technique for the enantiomeric separation of volatile compounds, including alcohols like 1-tert-butoxy-2-propanol. The most common chiral stationary phases for GC are based on derivatized cyclodextrins. Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity, which can include guest molecules. The interior of the cavity is relatively hydrophobic, while the exterior is hydrophilic.

Enantiomeric separation is achieved through differential inclusion of the analyte enantiomers into the cyclodextrin cavity. The formation of these temporary inclusion complexes is influenced by factors such as the size and shape of the analyte relative to the cyclodextrin cavity and interactions (e.g., hydrogen bonding) between the analyte and the derivatized rim of the cyclodextrin. For alcohols, derivatization to a more volatile ester (e.g., acetate (B1210297) or trifluoroacetate) can sometimes enhance separation, though direct analysis is often possible.

Illustrative Research Findings for this compound Analysis by Chiral GC:

A typical chiral GC method for a compound like 1-tert-butoxy-2-propanol would employ a cyclodextrin-based stationary phase. The following table outlines a representative set of conditions.

ParameterCondition
Chiral Stationary Phase Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp at 5 °C/min to 180 °C
Detector Flame Ionization Detector (FID) at 250 °C
Expected Elution Order (R)-enantiomer followed by (S)-enantiomer
Separation Factor (α) > 1.05

This interactive table provides a hypothetical yet realistic set of GC conditions for resolving the enantiomers of 1-tert-butoxy-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Discrimination

NMR spectroscopy is a powerful tool for determining enantiomeric purity and absolute configuration, not by separating the enantiomers, but by making them diastereotopically distinguishable within the NMR experiment. This is achieved by using a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric species with distinct NMR spectra.

Application of Chiral Solvating Agents (CSAs) in NMR

Chiral solvating agents (CSAs) are optically pure compounds that form weak, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. These transient complexes exist in fast exchange with the free species on the NMR timescale. The result is a weighted-average spectrum where the signals of the R- and S-enantiomers of the analyte appear at different chemical shifts.

For chiral alcohols, a well-known CSA is (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol. The interaction typically involves hydrogen bonding between the hydroxyl group of the analyte and the CSA, as well as π-π stacking interactions between aromatic systems. The degree of chemical shift non-equivalence (ΔΔδ) depends on the strength and geometry of the diastereomeric interactions.

Illustrative Research Findings for this compound Analysis with a CSA:

ParameterDescription
Chiral Solvating Agent (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol)
Solvent Benzene-d6 or CDCl3
Analyte Concentration ~0.1 M
CSA:Analyte Ratio 1:1 to 5:1 molar equivalents
Observed Nucleus ¹H NMR
Expected Observation The methine proton (-CH-OH) signal of the (R)- and (S)-enantiomers of 1-tert-butoxy-2-propanol will appear as two distinct signals, allowing for direct integration to determine the enantiomeric excess.

This interactive table outlines the expected application of Pirkle's alcohol as a chiral solvating agent for the NMR analysis of 1-tert-butoxy-2-propanol.

Utilization of Chiral Derivatizing Agents (CDAs) for Diastereomeric Complex Formation

Chiral derivatizing agents (CDAs) react covalently with the analyte to form a stable pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra are inherently different, often showing significant separation between corresponding signals.

A widely used CDA for chiral alcohols and amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid, known as Mosher's acid. It is typically converted to its more reactive acid chloride before reaction with the alcohol to form a Mosher's ester. By preparing two separate esters, one with (R)-MTPA and one with (S)-MTPA, the absolute configuration of the alcohol can be determined by analyzing the differences in chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center.

Illustrative Research Findings for this compound Analysis with a CDA:

ParameterDescription
Chiral Derivatizing Agent (R)- and (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
Reaction The hydroxyl group of 1-tert-butoxy-2-propanol reacts to form a covalent ester bond with the CDA.
Analysis Two separate samples are prepared, one with the (R)-CDA and one with the (S)-CDA. ¹H NMR spectra are recorded for both diastereomeric esters.
Expected Observation Protons on one side of the Mosher's ester plane in the preferred conformation will be shielded (shifted upfield) by the phenyl ring of the CDA, while protons on the other side will be deshielded. Comparing the chemical shifts of the tert-butyl and methyl protons in the two diastereomeric esters allows for the assignment of the absolute configuration of the alcohol.

This interactive table describes the use of Mosher's acid for the derivatization and subsequent NMR analysis of 1-tert-butoxy-2-propanol.

Lanthanide Shift Reagents for Enhanced Enantiomeric Resolution

Chiral lanthanide shift reagents (LSRs) are paramagnetic lanthanide complexes containing chiral ligands. When added to a solution of a chiral analyte, they act as Lewis acids, forming coordination complexes with Lewis basic sites on the analyte, such as the hydroxyl group of an alcohol. This coordination is rapid and reversible.

The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts (lanthanide-induced shifts, LIS) of the analyte's protons, with the magnitude of the shift being dependent on the distance and angle of the proton from the lanthanide ion. Because the LSR is itself chiral, it forms diastereomeric complexes with the R- and S-enantiomers of the analyte, resulting in different induced shifts for the corresponding protons of each enantiomer. A common chiral LSR is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃.

Illustrative Research Findings for this compound Analysis with an LSR:

ParameterDescription
Lanthanide Shift Reagent Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)₃]
Solvent CDCl₃ or CCl₄
Procedure The LSR is added portion-wise to an NMR tube containing the analyte solution, and spectra are recorded after each addition.
Observed Nucleus ¹H NMR
Expected Observation Upon addition of Eu(hfc)₃, the proton signals of 1-tert-butoxy-2-propanol will shift significantly (usually downfield). The signals for the R- and S-enantiomers will shift to different extents, causing initially overlapping signals to resolve into separate peaks. This allows for the quantification of the enantiomeric excess by integration. The protons closest to the hydroxyl group (the coordination site) will experience the largest separation.

This interactive table details the expected outcome of using a chiral lanthanide shift reagent for the NMR analysis of 1-tert-butoxy-2-propanol.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Optical rotation and circular dichroism are powerful chiroptical techniques that rely on the differential interaction of a chiral molecule with plane-polarized and circularly polarized light, respectively.

Optical rotation is a fundamental property of chiral substances, where a pure enantiomer rotates the plane of plane-polarized light by a specific, measurable angle. The magnitude and direction of this rotation are characteristic of the compound's molecular structure. The specific rotation, denoted as [α], is a standardized value measured under defined conditions of temperature, wavelength (typically the sodium D-line at 589 nm), concentration, and solvent.

For a mixture of enantiomers, the observed rotation (α) is directly proportional to the excess of one enantiomer over the other. This relationship allows for the calculation of the sample's optical purity or enantiomeric excess (ee). mdpi.comsemanticscholar.org The enantiomeric excess is defined as the absolute difference in the mole fractions of the two enantiomers and is calculated using the following formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

A racemic mixture, containing equal amounts of both enantiomers, is optically inactive ([α]observed = 0) and thus has an enantiomeric excess of 0%. semanticscholar.orgwikipedia.org Conversely, an enantiomerically pure sample will exhibit the maximum specific rotation, corresponding to 100% ee. mdpi.com By measuring the specific rotation of a sample of 1-tert-Butoxy-2-propanol and comparing it to the known maximum specific rotation of the pure (R)-enantiomer, one can accurately determine its enantiomeric purity.

The table below illustrates the theoretical relationship between the measured specific rotation and the calculated enantiomeric excess for this compound, assuming a hypothetical maximum specific rotation ([α]max) for the pure enantiomer.

Observed Specific Rotation ([α]obs)Enantiomeric Excess (% ee) of (R)-isomerComposition of Mixture
Value equal to [α]max100%100% (R), 0% (S)
75% of [α]max75%87.5% (R), 12.5% (S)
50% of [α]max50%75% (R), 25% (S)
00%50% (R), 50% (S)
Negative value(S)-isomer is in excessVaries

Note: This table is illustrative. The actual specific rotation values depend on the experimentally determined [α]max for this compound under specific conditions.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, which can be positive or negative, is plotted as a function of wavelength to produce a CD spectrum. Enantiomers produce mirror-image CD spectra with signals of equal magnitude but opposite signs. libretexts.org

This technique is exceptionally useful for two primary purposes:

Absolute Configuration Assignment: The absolute configuration of a chiral center, such as the C2 carbon in this compound, can be determined by comparing its experimental CD spectrum with a spectrum predicted by quantum chemical calculations or with the known spectrum of a structurally similar compound. ntu.edu.sgcontineo.in A positive or negative Cotton effect at a specific wavelength in the spectrum can be directly correlated to the R or S configuration.

Enantiomeric Excess Quantification: The intensity of a CD signal at a given wavelength is directly proportional to the concentration of the chiral species and its enantiomeric excess. nih.govresearchgate.net By creating a calibration curve with samples of known enantiomeric excess, the 'ee' of an unknown sample of 1-tert-Butoxy-2-propanol can be precisely determined. libretexts.orgnih.gov This method is often highly sensitive and can be used to quantify even very small enantiomeric impurities.

Wavelength (nm)Molar Ellipticity [θ] for (R)-isomerMolar Ellipticity [θ] for (S)-isomerApplication
λ1Positive Cotton EffectNegative Cotton EffectAbsolute Configuration Assignment
λ2Negative Cotton EffectPositive Cotton EffectAbsolute Configuration Assignment
λmaxProportional to 'ee'Proportional to 'ee'Enantiomeric Excess Quantification

Note: This table presents a hypothetical scenario of CD data. Actual data requires experimental measurement or theoretical calculation for this compound.

Mass Spectrometry-Based Enantiomeric Analysis

While mass spectrometry (MS) is inherently "chiral-blind" because enantiomers have identical masses, it can be adapted for chiral analysis by inducing the formation of diastereomeric species that can be distinguished by the instrument. nih.gov

In this advanced MS technique, enantiomers are made to interact with a chiral reference compound (a chiral selector) in the gas phase within the mass spectrometer. This interaction leads to the formation of non-covalent diastereomeric complexes. Because these diastereomeric complexes have different three-dimensional structures, they often exhibit different stabilities and fragmentation pathways upon collision-induced dissociation (CID). nih.gov By monitoring the relative abundance of specific fragment ions or the dissociation rates of the parent diastereomeric complexes, the enantiomers can be differentiated and their relative proportions quantified. This method relies on the subtle differences in the kinetics and thermodynamics of the gas-phase ion/molecule reactions involving the different enantiomers.

Host-guest chemistry provides a powerful strategy for the enantiomeric analysis of molecules like this compound using mass spectrometry, typically with electrospray ionization (ESI-MS). libretexts.org The method involves mixing the analyte with a chiral host molecule, such as a cyclodextrin or a chiral crown ether, prior to analysis.

In solution, the chiral host forms diastereomeric inclusion complexes with the (R) and (S) enantiomers of the guest molecule (1-tert-Butoxy-2-propanol). These complexes have different formation constants and stabilities. When the solution is introduced into the mass spectrometer, the intact, non-covalent host-guest complexes are transferred to the gas phase. The mass spectrometer then detects the ions corresponding to [(Host + R-guest) + H]⁺ and [(Host + S-guest) + H]⁺.

The relative intensities of the mass spectral peaks for these two diastereomeric complexes can be correlated to the enantiomeric ratio of the original sample. By constructing a calibration curve with mixtures of known enantiomeric composition, the enantiomeric excess of an unknown sample can be accurately determined.

Chiral HostGuest EnantiomerComplex Ion Observed (m/z)Relative Intensity
Chiral Crown EtherThis compound[Host + (R)-Guest + Na]⁺I(R)
Chiral Crown Ether(S)-1-tert-Butoxy-2-propanol[Host + (S)-Guest + Na]⁺I(S)

Note: The enantiomeric excess can be determined from the ratio of intensities, I(R)/I(S), after calibration. The specific m/z values depend on the molecular weights of the host and guest molecules.

Mechanistic Investigations of R 1 Tert Butoxy 2 Propanol Formation and Reactivity

Elucidation of Reaction Mechanisms in Enantioselective Synthesis

The predominant method for synthesizing enantiopure (R)-1-tert-Butoxy-2-propanol involves a two-step process starting from racemic propylene (B89431) oxide. The key to achieving high enantiopurity is the initial kinetic resolution of the epoxide, followed by a stereospecific ring-opening reaction.

One of the most effective methods for this is the Jacobsen-Katsuki Hydrolytic Kinetic Resolution (HKR). This reaction utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of a terminal epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. For the synthesis of this compound, the process would begin with the HKR of racemic propylene oxide. The (R,R)-salen-Co catalyst, for instance, would selectively catalyze the hydrolysis of (S)-propylene oxide to (S)-propane-1,2-diol, leaving (R)-propylene oxide unreacted.

The mechanism of the HKR is a cooperative bimetallic process. acs.orgnih.gov Kinetic and computational studies have revealed that two cobalt complexes are involved in the rate- and stereoselectivity-determining step. nih.govnih.gov One (salen)Co(III) complex functions as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. A second (salen)Co(III)-hydroxide complex acts as the nucleophile, delivering a hydroxide ion to one of the epoxide's carbon atoms. nih.gov This dual activation model explains the high efficiency and exceptional stereoselectivity of the reaction. The precise geometry of the transition state, enforced by the chiral salen ligand, ensures that the catalyst preferentially reacts with one enantiomer of the epoxide. acs.org

Once the enantioenriched (R)-propylene oxide is isolated, it is subjected to a ring-opening reaction with a tert-butoxy (B1229062) nucleophile. This is typically achieved using potassium tert-butoxide or by reacting with tert-butanol (B103910) under basic conditions. The reaction proceeds via a classic S(_N)2 mechanism. masterorganicchemistry.com The tert-butoxide anion, being a strong nucleophile, attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond and the formation of the ether.

Due to steric hindrance from the methyl group on the C2 carbon (the methine carbon), the nucleophilic attack preferentially occurs at the less substituted C1 carbon (the methylene carbon). masterorganicchemistry.com This regioselectivity is a hallmark of base-catalyzed epoxide ring-opening reactions. The attack at the C1 carbon results in the inversion of stereochemistry at that center; however, since the C1 carbon is not a stereocenter, the stereochemistry at the C2 center is preserved, yielding the desired this compound.

Kinetic Studies of Chiral Transformations Involving this compound

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For the synthesis of this compound, the most critical chiral transformation is the Hydrolytic Kinetic Resolution (HKR) of the propylene oxide precursor.

Kinetic analysis of the HKR, often performed using techniques like reaction calorimetry, has provided significant insights into its mechanism. nih.gov These studies have demonstrated that the commonly used (salen)Co(III)X complexes (where X is an acetate (B1210297) or halide) are actually precatalysts. nih.gov In the presence of water, these complexes undergo an irreversible conversion to the active catalytic species, a (salen)Co(III)-OH complex. This species then participates in the cooperative bimetallic mechanism described previously.

The rate of the HKR is influenced by several factors, including the structure of the epoxide substrate, the specific chiral catalyst used, and the reaction conditions. The reaction exhibits first-order kinetics with respect to the catalyst concentration. nih.gov The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting enantiomer (k(_fast)) to the slow-reacting enantiomer (k(_slow)). For the Jacobsen HKR, selectivity factors are often extremely high (s > 100), allowing for the production of epoxides and diols with very high enantiomeric excess (>99%). wikipedia.org

Substrate (Racemic Epoxide)Catalyst Loading (mol%)Time (h)Yield of Epoxide (%)ee of Epoxide (%)Reference
Propylene Oxide0.51244>99 wikipedia.org
1,2-Epoxyhexane0.2843>99 nih.gov
Styrene (B11656) Oxide0.81845>99 nih.gov

This table presents typical results for the Hydrolytic Kinetic Resolution (HKR) of various terminal epoxides using a (salen)Co(III) catalyst, demonstrating the high enantiomeric excess (ee) achievable for the recovered unreacted epoxide.

The subsequent S(_N)2 ring-opening of the enantioenriched (R)-propylene oxide with tert-butoxide is generally a fast and efficient reaction. Kinetic studies of this step would typically show second-order kinetics, being first-order in both the epoxide and the nucleophile, consistent with the bimolecular nature of the S(_N)2 mechanism.

Isotopic Labeling Studies to Probe Elementary Steps and Stereochemical Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. While specific isotopic labeling studies focusing solely on the synthesis of this compound are not extensively documented, the principles can be applied based on studies of analogous epoxide ring-opening reactions. researchgate.netmdpi.com

In the context of the HKR of propylene oxide, labeling the nucleophile (water) with ¹⁸O (H₂¹⁸O) would be highly informative. Mass spectrometry or NMR analysis of the products would show that the ¹⁸O isotope is incorporated exclusively into the propane-1,2-diol product, while the unreacted epoxide retains its natural isotopic abundance. This would unequivocally confirm that the oxygen atom from water is the one being added during the hydrolysis step.

To probe the stereochemical pathway of the ring-opening, deuterium labeling can be employed. mdpi.comencyclopedia.pub For instance, if the subsequent S(_N)2 reaction is performed using a deuterated nucleophile, the position of the deuterium in the product can reveal the site of attack. More importantly, using a stereospecifically labeled epoxide precursor could confirm the inversion of configuration typical of S(_N)2 reactions. However, as the attack occurs at the achiral C1 carbon, this specific aspect is less critical for determining the final product's stereochemistry, which is retained from the chiral C2 center of the epoxide.

A hypothetical labeling experiment to confirm the regioselectivity of the second step would involve reacting (R)-propylene oxide with ¹⁸O-labeled potassium tert-butoxide. The resulting this compound would contain the ¹⁸O label in the ether linkage, confirming that the C-O bond formed is between the C1 carbon of the epoxide and the oxygen of the tert-butoxide.

Labeling ReagentLabeled PositionExpected Labeled ProductMechanistic Insight
H₂¹⁸O (in HKR)Oxygen of water(S)-Propane-1,2-di¹⁸ olConfirms water as the nucleophile in hydrolysis.
KOC(CH₃)₃-¹⁸OOxygen of tert-butoxide(R)-1-tert-But¹⁸ oxy-2-propanolConfirms tert-butoxide as the nucleophile and the regioselectivity of attack.
(R)-Propylene oxide-1-d₂Methylene carbonThis compound-1-d₂Traces the fate of the methylene group.

This table illustrates how isotopic labeling could be hypothetically applied to investigate the reaction mechanisms in the synthesis of this compound.

Computational Chemistry Approaches to Reaction Mechanisms and Stereoselectivity

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, predicting stereochemical outcomes, and understanding the subtle intermolecular forces that govern chiral recognition.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and, consequently, to map out the potential energy surfaces of chemical reactions. It is particularly effective for locating transition states and calculating activation energy barriers, which provides a quantitative understanding of reaction rates and selectivities. researchgate.net

For the formation of this compound, DFT calculations are crucial for explaining the regioselectivity of the nucleophilic ring-opening of propylene oxide. cjps.orgmdpi.com Calculations can model the attack of the tert-butoxide nucleophile at both the C1 (methylene) and C2 (methine) carbons of the epoxide. These calculations consistently show that the transition state for attack at the sterically less hindered C1 carbon is significantly lower in energy than the transition state for attack at the more substituted C2 carbon. This energy difference (ΔΔG‡) directly corresponds to the preference for forming the 1-alkoxy-2-propanol isomer over the 2-alkoxy-1-propanol isomer.

DFT studies on the Jacobsen HKR have also been instrumental in supporting the cooperative bimetallic mechanism. nih.gov Calculations have helped to characterize the geometry of the transition state, showing how the chiral ligand environment around the two cobalt centers creates a binding pocket that preferentially accommodates one enantiomer of the epoxide over the other, leading to high enantioselectivity. acs.org

Reaction PathwayNucleophileSite of AttackCalculated ΔG‡ (kcal/mol)ConclusionReference
Propylene Oxide Ring-OpeningAnilineC1 (Methylene)LowerAttack at the less hindered carbon is favored.
Propylene Oxide Ring-OpeningAnilineC2 (Methine)HigherAttack at the more hindered carbon is disfavored.
Propylene Oxide Ring-OpeningFluorideC1 (Methylene)+23.8Attack at C1 is kinetically disfavored for HFPO. mdpi.com
Hexafluoropropylene Oxide (HFPO) Ring-OpeningFluorideC2 (Methine)+14.8Electronic effects in HFPO reverse normal regioselectivity. mdpi.com

This table shows representative DFT results for the ring-opening of propylene oxide and a related epoxide, illustrating how computational analysis of activation barriers (ΔG‡) can explain observed regioselectivity.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into reaction dynamics and the non-covalent interactions that underpin chiral recognition. nsf.govnih.gov While DFT is excellent for analyzing static transition states, MD can simulate the entire process of a substrate binding to a catalyst, the role of solvent molecules, and the conformational changes that occur during a reaction. researchgate.netresearchgate.net

In the context of the HKR, MD simulations can be used to model the interaction between the chiral (salen)Co(III) catalyst and both enantiomers of propylene oxide in a solvent environment. researchgate.net By analyzing the trajectories of these simulations, researchers can identify key differences in the stability of the catalyst-substrate complexes. For example, the simulation might show that the (S)-epoxide forms a more stable, longer-lived complex with the (R,R)-catalyst in a conformation that is productive for reaction, while the (R)-epoxide binds less favorably or in a non-productive orientation. nsf.gov Factors such as intermolecular hydrogen bonds, steric clashes, and solvent shell organization can be quantified to build a comprehensive model of chiral recognition. researchgate.net

Furthermore, MD simulations can be used to understand the properties of this compound itself, for example, when it is used as a chiral solvent or resolving agent. Simulations can model how the (R) and (S) enantiomers of a guest molecule interact differently with the chiral alcohol, explaining the basis for enantiomeric discrimination. nih.govnsf.gov

Applications of R 1 Tert Butoxy 2 Propanol As a Chiral Building Block in Asymmetric Organic Synthesis

Precursor in the Stereoselective Synthesis of Chiral Amines and Amino Alcohol Derivatives

The transformation of alcohols into amines is a fundamental process in organic synthesis. (R)-1-tert-Butoxy-2-propanol serves as a precursor for the synthesis of chiral (R)-1-tert-butoxy-2-aminopropane and other related amino alcohol derivatives. A common synthetic strategy involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution.

First, the secondary alcohol of this compound is activated by converting it into a good leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This reaction proceeds with retention of configuration at the chiral center.

The resulting sulfonate ester is then susceptible to nucleophilic attack by an amine source. For the synthesis of a primary amine, a common method involves the use of sodium azide (B81097) (NaN₃) to introduce the azide functionality, which is subsequently reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This Sₙ2 reaction occurs with inversion of configuration, yielding the (S)-amine. To obtain the (R)-amine, a double inversion strategy or a different synthetic route would be necessary.

Alternatively, direct displacement with ammonia (B1221849) or a protected amine equivalent can be employed, although this can sometimes lead to side reactions like elimination or over-alkylation. The use of reagents like phthalimide (B116566) followed by a Gabriel synthesis is another established method for producing primary amines.

The resulting chiral amino alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules, where the specific stereochemistry of the amino and hydroxyl groups is crucial for their activity.

Table 1: Representative Transformation of this compound to a Chiral Amine Derivative

StepReactantsReagentsProductPurpose
1This compound1. TsCl, Pyridine2. NaN₃(S)-1-tert-Butoxy-2-azidopropaneActivation of alcohol and introduction of azide
2(S)-1-tert-Butoxy-2-azidopropaneLiAlH₄ or H₂, Pd/C(S)-1-tert-Butoxy-2-aminopropaneReduction of azide to primary amine

Utility in the Asymmetric Construction of Chiral Heterocyclic Compounds

The chiral backbone of this compound provides a scaffold for the synthesis of various enantiopure heterocyclic compounds, which are prevalent in natural products and pharmaceuticals.

The synthesis of chiral pyrrolidines and piperidines from this compound requires a multi-step sequence to build the carbon framework and introduce the nitrogen atom for cyclization. A hypothetical synthetic route could begin with the conversion of the alcohol to an amine, as described previously.

For the synthesis of a substituted pyrrolidine (B122466), the resulting chiral amine, (R)-1-tert-butoxy-2-aminopropane, could undergo N-alkylation with a suitable four-carbon electrophile containing a leaving group at one end and a functional group that can be converted into a leaving group at the other, such as 1,4-dibromobutane. Subsequent intramolecular cyclization would then form the chiral pyrrolidine ring. The stereocenter from the starting material would control the stereochemistry of the final product.

Similarly, for the synthesis of a piperidine (B6355638) derivative, a five-carbon chain would be required. This could be achieved by reacting the chiral amine with a molecule like 1,5-dibromopentane. The reaction conditions for the cyclization step would need to be carefully optimized to favor the desired ring formation.

Beyond pyrrolidines and piperidines, this compound can be envisioned as a starting material for other nitrogen-containing heterocycles. For instance, chiral oxazolidinones can be prepared. The synthesis could involve the reaction of the corresponding amino alcohol derivative (obtained from this compound) with phosgene (B1210022) or a phosgene equivalent. The resulting oxazolidinone ring is a common feature in chiral auxiliaries, such as those developed by Evans, which are widely used to direct stereoselective reactions.

Furthermore, the chiral 1,2-amino alcohol moiety derived from this compound is a key structural motif in the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate to metal centers and create a chiral environment that influences the stereochemical outcome of a wide range of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Role in the Enantioselective Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The utility of this compound as a chiral building block is ultimately demonstrated by its incorporation into the total synthesis of complex molecules like natural products and active pharmaceutical ingredients (APIs). Its predefined stereochemistry allows for a more efficient and predictable synthesis, avoiding the need for chiral resolutions or complex asymmetric steps later in the synthetic sequence.

While this compound is a 1,2-diol derivative (after deprotection), it can serve as a starting point for the synthesis of chiral 1,3-diol analogs. A synthetic strategy to achieve this would involve a carbon-carbon bond-forming reaction at the C1 position.

For example, the primary alcohol (protected as the tert-butoxy (B1229062) ether) can be revealed by selective deprotection if necessary, or the secondary alcohol can be oxidized to a ketone. An alternative approach would be to convert the secondary alcohol into a leaving group and perform a substitution reaction with a one-carbon nucleophile that can be later converted to a hydroxyl group. A more common strategy, however, would be to start with the aldehyde derived from this compound (via oxidation), which can then undergo a variety of C-C bond-forming reactions (e.g., aldol (B89426), Grignard, or Wittig reactions) followed by reduction to install the second hydroxyl group, thus forming a 1,3-diol system with controlled stereochemistry. These chiral 1,3-diol motifs are key structural features in many polyketide natural products, which exhibit a wide range of biological activities.

In complex total synthesis, two main strategies are employed: linear and convergent synthesis. In a linear synthesis , the molecule is built step-by-step in a sequential manner. This compound can be introduced early in a linear sequence, with its chiral center guiding the stereochemistry of subsequent transformations.

Information on this compound in Protecting Group Strategies Not Found

Following a comprehensive search of scholarly articles and chemical databases, no specific information was found regarding the application of This compound as a chiral building block in the development of novel protecting group strategies incorporating tert-butoxy moieties.

Searches were conducted to identify research where this compound is used as a precursor to synthesize new chiral protecting groups, such as chiral acetals, ethers, or other derivatives used to temporarily mask functional groups in asymmetric synthesis. The investigation also sought to find its application as a chiral auxiliary that functions as a protecting group.

While general information on asymmetric synthesis, chiral building blocks, and various protecting groups containing a tert-butyl or tert-butoxy fragment (such as the tert-butoxycarbonyl (Boc) group or tert-butyl ethers) is widely available, a direct link to the specific use of this compound for creating such protecting groups could not be established from the available literature.

Consequently, the detailed research findings and data tables required to populate the specified section of the article could not be generated. Writing an article on this topic without supporting scientific evidence would not meet the standards of accuracy and factual reporting. Further research into highly specialized or proprietary chemical literature may be required to locate information on this specific application.

Intermolecular Interactions and Solution Behavior of R 1 Tert Butoxy 2 Propanol

Thermodynamic Investigations in Binary and Ternary Liquid Mixturesresearchgate.netbohrium.com

Thermodynamic studies of binary mixtures containing 1-tert-butoxy-2-propanol (B1216398) provide quantitative insight into the nature and strength of intermolecular interactions. researchgate.net By measuring macroscopic properties like density, speed of sound, and viscosity, it is possible to calculate excess properties that describe the deviation from ideal solution behavior. researchgate.netbohrium.com

The study of molecular interactions in binary mixtures of 1-tert-butoxy-2-propanol with various alcohols (1-propanol, 2-propanol, 1-butanol, and 2-butanol) and amines (dipropylamine, diethylamine, and triethylamine) has been conducted by measuring density (ρ) and speed of sound (u) across the entire composition range at various temperatures (e.g., 293.15 K to 313.15 K). researchgate.netresearchgate.net From this experimental data, two key parameters are calculated: the excess molar volume (VmE) and the excess molar isentropic compressibility (KS,mE). researchgate.net

Excess Molar Volume (VmE): This property indicates the volume change upon mixing. A negative VmE value suggests that the volume of the mixture is less than the sum of the individual component volumes, which is indicative of strong intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, leading to a more compact packing of the molecules. researchgate.net Conversely, positive values suggest weaker interactions and expansion upon mixing. For mixtures of 1-tert-butoxy-2-propanol with various amines, negative values for VmE are typically observed, confirming the presence of significant hetero-molecular association. researchgate.netbohrium.com

Isentropic Compressibility (KS,mE): This parameter reflects the compressibility of the solution. Negative deviations from ideal behavior (negative KS,mE) imply that the mixture is less compressible than the ideal mixture, which is also a strong indicator of increased intermolecular association and complex formation between the unlike molecules. ajernet.netias.ac.in

The magnitude of these excess properties can help infer the relative strength of interactions. For instance, in studies with amines, the order of interaction strength can be determined by comparing the VmE and KS,mE values. researchgate.net

Table 1: Summary of Thermodynamic Studies on 1-tert-Butoxy-2-propanol Mixtures This table is interactive. You can sort and filter the data.

Mixture Component Temperatures Studied (K) Properties Measured Calculated Excess Properties Reference
1-Propanol 293.15, 298.15, 303.15, 308.15, 313.15 Density, Speed of Sound VmE, KS,mE researchgate.net
2-Propanol 293.15, 298.15, 303.15, 308.15, 313.15 Density, Speed of Sound VmE, KS,mE researchgate.net
1-Butanol 293.15, 298.15, 303.15, 308.15, 313.15 Density, Speed of Sound VmE, KS,mE researchgate.net
2-Butanol 293.15, 298.15, 303.15, 308.15, 313.15 Density, Speed of Sound VmE, KS,mE researchgate.net
Dipropylamine 298.15, 303.15, 308.15 Density, Speed of Sound, Viscosity VmE, KS,mE, Δη researchgate.netresearchgate.net
Diethylamine 298.15, 303.15, 308.15 Density, Speed of Sound, Viscosity VmE, KS,mE, Δη researchgate.netresearchgate.net
Triethylamine 298.15, 303.15, 308.15 Density, Speed of Sound, Viscosity VmE, KS,mE, Δη researchgate.netresearchgate.net

Viscosity measurements (η) provide further information on the structure and interactions within liquid mixtures. The deviation in viscosity (Δη) from an ideal mole fraction average is calculated to assess the forces at play.

Positive Δη values indicate strong specific interactions that lead to a more structured liquid that is more resistant to flow.

Negative Δη values suggest that the interactions between unlike molecules are weaker than the average of the interactions in the pure components, leading to a decrease in flow resistance.

In studies of 1-tert-butoxy-2-propanol with amines, the viscosity data is used to calculate parameters like the change in enthalpy (ΔH) and entropy (ΔS) of activation for viscous flow, which further elucidates the thermodynamic nature of the molecular interactions. researchgate.net

Spectroscopic Probes of Hydrogen Bonding and Other Non-Covalent Interactions (e.g., FT-IR)researchgate.net

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for directly observing the effects of intermolecular interactions, particularly hydrogen bonding, on molecular vibrations. kpfu.ru The stretching frequency of the hydroxyl (O-H) group is highly sensitive to its environment.

In pure (R)-1-tert-Butoxy-2-propanol, the O-H group participates in intermolecular hydrogen bonding, giving rise to a broad absorption band. When mixed with a proton acceptor like an amine, new hydrogen bonds of the type O-H···N are formed. researchgate.net This interaction is typically stronger than the O-H···O bonds in the pure alcohol, resulting in a noticeable shift of the O-H stretching band to a lower frequency (a red shift). The magnitude of this shift correlates with the strength of the hydrogen bond. kpfu.ru

Theoretical Models for Predicting Solution Properties and Intermolecular Association (e.g., PFP Theory, Jouyban-Acree Model)researchgate.netbohrium.com

To correlate and predict the thermodynamic properties of these mixtures, various theoretical models are employed.

Jouyban-Acree Model: This model has been successfully used to correlate the density and speed of sound values of binary mixtures of 1-tert-butoxy-2-propanol with composition, providing a mathematical framework to describe the experimental data accurately. researchgate.netbohrium.com

Redlich-Kister Polynomial Equation: The calculated excess properties, such as VmE and KS,mE, are often fitted to the Redlich–Kister polynomial equation. This provides a quantitative measure of the deviation from ideality and allows for the determination of fitting parameters that can be used to understand the contributions of different types of interactions. researchgate.netnih.gov

Prigogine-Flory-Patterson (PFP) Theory: While not specifically applied to this compound in the available literature, the PFP theory is a highly relevant and powerful model used to predict and analyze excess molar volumes (VE) in similar systems, such as mixtures of alcohols with hydrocarbons. nih.gov The theory considers three contributions to the excess properties: an interactional contribution, a free volume contribution, and an internal pressure contribution. Its application provides deeper insight into the physical phenomena underlying the mixing process.

Influence of Stereochemistry on Intermolecular Association and Chiral Recognition in Solution

The this compound molecule contains a chiral center at the C2 position of the propanol (B110389) backbone. This stereochemistry is a critical feature that can influence intermolecular interactions, particularly in how molecules pack in the liquid state and how they interact with other chiral molecules.

The specific three-dimensional arrangement of the hydroxyl, methyl, and tert-butoxy-methyl groups around the stereocenter can lead to differences in the stability of intermolecular hydrogen-bonded networks compared to its (S)-enantiomer or the racemic mixture. These differences can manifest as subtle variations in thermodynamic properties.

More significantly, the defined stereochemistry is fundamental for chiral recognition. This phenomenon occurs when the molecule interacts with another chiral species, leading to the formation of diastereomeric complexes with different stabilities and, consequently, different physical and spectroscopic properties. While the foundational principles of chiral recognition are well-established, specific experimental studies detailing chiral recognition events or the direct influence of the (R)-stereoisomer on the bulk thermodynamic properties for 1-tert-butoxy-2-propanol in chiral environments are not extensively detailed in the surveyed literature. The existing research primarily focuses on its interactions in achiral binary mixtures. researchgate.netresearchgate.net

Q & A

Basic Questions

Q. What are the critical physical-chemical properties of (R)-1-tert-Butoxy-2-propanol that influence its selection as a solvent in organic synthesis?

  • Methodological Answer : Key properties include boiling point (283.9°C), vapor pressure (0.000356 mmHg at 25°C), and flash point (125.5°C), which determine its suitability for high-temperature reactions and flammability risks. Its molecular weight (206.32 g/mol) and polarity affect solubility and miscibility with other solvents. Researchers should prioritize these parameters when designing reflux or distillation protocols .
PropertyValueRelevance in Experimental Design
Boiling Point283.9°CHigh-temperature stability
Vapor Pressure0.000356 mmHg (25°C)Low volatility reduces inhalation hazards
Flash Point125.5°CFlammability risk management

Q. What personal protective equipment (PPE) and engineering controls are essential when handling this compound?

  • Methodological Answer :

  • PPE : Use EN 374-certified chemical-resistant gloves (e.g., nitrile), goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is required in poorly ventilated areas .
  • Engineering Controls : Conduct experiments in fume hoods with ≥0.5 m/s face velocity. Implement spill containment measures and avoid contact with oxidizers .

Advanced Research Questions

Q. How should researchers interpret the IARC’s Group 3 classification of 1-tert-Butoxy-2-propanol in carcinogenicity studies?

  • Methodological Answer : The IARC classifies it as "not classifiable as carcinogenic to humans" (Group 3) due to limited evidence in rodents and inadequate human data . In experimental design:

  • Use dose ranges comparable to rodent studies (e.g., 50–200 mg/kg/day).
  • Monitor for urinary tract tumors (observed in male rats) via histopathology .
  • Include control groups to distinguish compound-specific effects from spontaneous lesions.

Q. What analytical strategies resolve enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (95:5) mobile phase. Monitor retention times against racemic standards.
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for the (R)-enantiomer.
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split diastereomeric signals .

Q. How can conflicting data on environmental persistence of 1-tert-Butoxy-2-propanol be resolved experimentally?

  • Methodological Answer : While safety data sheets state it is non-persistent (not PBT/vPvB) , conflicting reports require:

  • OECD 301 Biodegradation Test : Measure mineralization via CO₂ evolution over 28 days.
  • Aquatic Toxicity Assays : Use Daphnia magna (48-hour EC₅₀) to assess acute effects.
  • Soil Column Studies : Track metabolite formation (e.g., tert-butanol) via GC-MS .

Q. What methodologies quantify trace isomers (e.g., 1-Butoxy-2-propanol) in solvent mixtures?

  • Methodological Answer :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Differentiate isomers via retention indices (e.g., 1-tert-Butoxy-2-propanol: ~12.3 min; 1-Butoxy-2-propanol: ~11.8 min) .
  • FTIR Spectroscopy : Identify tert-butyl group vibrations (1360–1390 cm⁻¹) to distinguish structural isomers.

Q. How should inhalation exposure limits be operationalized in lab-scale studies?

  • Methodological Answer :

  • Calculate permissible exposure levels using vapor pressure (0.000356 mmHg) and OSHA’s formula:
    Exposure (ppm)=Vapor Pressure (mmHg)Atmospheric Pressure (760 mmHg)×106\text{Exposure (ppm)} = \frac{\text{Vapor Pressure (mmHg)}}{\text{Atmospheric Pressure (760 mmHg)}} \times 10^6

Result: ~0.47 ppm, requiring continuous fume hood use .

  • Monitor airborne concentrations with photoionization detectors (PID) calibrated to isobutylene equivalents.

Data Contradiction Analysis

Q. How to address discrepancies in acute toxicity data between safety sheets and toxicological studies?

  • Methodological Answer : Safety sheets report "acute toxicity unclassified" but note harm upon ingestion . Resolve contradictions by:

  • Conducting OECD 423 Acute Oral Toxicity Tests in rats (dose: 300 mg/kg).
  • Comparing results with existing LD₅₀ data from structural analogs (e.g., 2-butoxyethanol: LD₅₀ = 530 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.